molecular formula C19H14BrFN2O2 B2789176 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime CAS No. 866154-09-8

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime

Cat. No.: B2789176
CAS No.: 866154-09-8
M. Wt: 401.235
InChI Key: BOGIFJPNYZRKMZ-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is a chemical building block of interest in medicinal chemistry for the construction of complex bifunctional molecules. Its structure incorporates both a nicotinaldehyde-derived oxime ether and aromatic fluorine and bromine substituents, which can be critical for optimizing drug-target interactions . This compound is particularly relevant in the emerging field of Proteolysis-Targeting Chimeras (PROTACs), where oxime linkages are explored as a strategy to efficiently tether E3 ubiquitin ligase ligands to target protein ligands, facilitating the rapid assembly and screening of potential degraders . The oxime functional group serves as a bioorthogonal handle that enables facile linkage of two molecular entities, allowing researchers to modularly optimize the linker length and composition, which is a critical parameter for productive ternary complex formation and subsequent targeted protein degradation . The presence of fluorine on the phenoxy ring can influence the compound's physicochemical properties, such as metabolic stability and membrane permeability, making it a valuable scaffold in the design of experimental therapeutics . This product is intended for use in chemical biology and drug discovery research applications.

Properties

IUPAC Name

(E)-N-[(4-bromophenyl)methoxy]-1-[6-(4-fluorophenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrFN2O2/c20-16-4-1-14(2-5-16)13-24-23-12-15-3-10-19(22-11-15)25-18-8-6-17(21)7-9-18/h1-12H,13H2/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGIFJPNYZRKMZ-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

Scientific Research Applications

Cardiovascular Research

The primary application of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is in the field of cardiovascular medicine. Its ability to inhibit NCX makes it a candidate for developing treatments for conditions such as:

  • Reperfusion arrhythmias
  • Myocardial contracture
  • Ischemic heart disease

Drug Discovery

The compound's structure allows for modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies indicate that variations at the 3-position of the phenyl ring significantly affect its inhibitory activity against NCX . This insight can guide the design of new analogs with improved efficacy and selectivity.

Enzyme Inhibition Studies

Research has demonstrated that aldoximes like this compound can be utilized to synthesize furoxans through mechanochemical dimerization processes . These furoxans may have applications as intermediates in synthesizing other biologically active compounds.

Case Study 1: Inhibition of NCX

A study synthesized a series of derivatives based on this compound and evaluated their effects on NCX activity. The findings revealed that certain modifications led to enhanced potency, highlighting the importance of structural optimization in drug design .

Case Study 2: Mechanochemical Applications

In another study, the mechanochemical synthesis of furoxans from aldoximes was explored, demonstrating that compounds like this compound could serve as effective substrates for this transformation . This method offers a solvent-free approach, aligning with green chemistry principles.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. The fluorophenoxy and bromobenzyl groups contribute to the compound’s binding affinity and specificity towards certain receptors and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime and analogous compounds:

Compound Name Key Substituents Molecular Formula MW (g/mol) Applications References
This compound 4-Fluorophenoxy, 4-bromobenzyl oxime C₁₉H₁₄BrFN₂O₂ 417.2 Radiopharmaceutical bioconjugation, cross-coupling precursors
6-[(4-Chlorophenyl)sulfanyl]nicotinaldehyde o-(3-fluorobenzyl)oxime 4-Chlorophenylsulfanyl, 3-fluorobenzyl oxime C₁₉H₁₄ClFN₂OS 372.8 Enzyme inhibition studies, medicinal chemistry intermediates
6-[(4-Chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime 4-Chlorophenylsulfonyl, 2,4-dichlorobenzyl oxime C₁₉H₁₃Cl₃N₂O₃S 455.7 Agrochemical research (polar, electrophilic intermediates)
6-Fluoronicotinaldehyde O-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexyl) oxime (FPyMHO) 6-Fluoro, hexyl-maleimide oxime C₁₇H₁₈FN₃O₄ 371.3 PET tracer synthesis (thiol-reactive maleimide for protein conjugation)
6-(4-Bromophenyl)nicotinaldehyde 4-Bromophenyl C₁₂H₈BrNO 262.1 Organic synthesis intermediate (e.g., metal-catalyzed coupling reactions)

Key Comparative Insights:

Sulfonyl/sulfanyl groups (in C₁₉H₁₄ClFN₂OS and C₁₉H₁₃Cl₃N₂O₃S) increase polarity and alter metabolic stability relative to phenoxy substituents .

Functional Group Utility :

  • Maleimide-containing FPyMHO (C₁₇H₁₈FN₃O₄) is tailored for thiol-based bioconjugation, whereas the bromobenzyl oxime in the target compound enables aryl halide reactivity (e.g., nucleophilic substitution) .

Pharmacokinetic Considerations: Fluorine atoms (in phenoxy or pyridine rings) improve metabolic stability and blood-brain barrier penetration in radiopharmaceuticals .

Biological Activity

6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is categorized as a Schiff base, which generally exhibits diverse biological activities due to its ability to form coordination complexes with metal ions. The synthesis of similar compounds has been documented, highlighting structure-activity relationships (SAR) that can inform the biological evaluation of this compound.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes relevant in disease pathways. For example, derivatives with similar structures have been evaluated for their inhibitory effects on the sodium-calcium exchanger (NCX), which plays a crucial role in cardiac function. A related study reported an IC50 value of 0.24 µM for a similar class of compounds against reverse NCX activity . This suggests that this compound could potentially exhibit comparable inhibitory effects.

Anticancer Properties

Schiff bases are also known for their anticancer activities. Some studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell death . While specific data on this compound is not available, its structural characteristics indicate it may possess similar anticancer properties.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various Schiff bases, it was found that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This observation supports the hypothesis that this compound could demonstrate improved antimicrobial efficacy due to the presence of a fluorine atom .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition potential of nicotinamide derivatives indicated that modifications at the phenyl ring significantly affected inhibitory activity against NCX. The findings suggest that the specific substitutions in this compound could enhance its potency as an enzyme inhibitor .

Data Tables

Activity Type Compound IC50 Value Reference
AntimicrobialN-(3-Aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide0.24 µM
Anticancer (HeLa Cells)Various Schiff BasesVaries
Enzyme InhibitionRelated Nicotinamide DerivativesVaries

Q & A

Basic: What synthetic strategies are recommended for constructing the nicotinaldehyde-oxime scaffold in 6-(4-fluorophenoxy)nicotinaldehyde O-(4-bromobenzyl)oxime?

Answer:
The synthesis typically involves sequential nucleophilic aromatic substitution and oxime formation. Key steps include:

  • Nicotinaldehyde core synthesis: React 6-chloronicotinaldehyde with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxy group .
  • Oxime formation: Treat the aldehyde intermediate with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux, followed by O-alkylation using 4-bromobenzyl bromide in the presence of a base like NaH .
  • Critical parameters: Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 aldehyde:hydroxylamine ratio) to minimize side products .

Advanced: How can conflicting NMR data for the oxime configuration (E/Z isomerism) be resolved?

Answer:
The E/Z isomerism of the oxime group can lead to split peaks in ¹H NMR. To resolve discrepancies:

  • Use NOESY/ROESY to identify spatial proximity between the oxime proton and adjacent aromatic protons.
  • Perform variable-temperature NMR (e.g., 25°C to 60°C) to assess dynamic interconversion, which broadens peaks if isomerization is rapid .
  • Compare experimental data with DFT-calculated chemical shifts for E and Z configurations .

Basic: What analytical techniques are essential for purity assessment of this compound?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • Elemental Analysis : Validate C, H, N, and Br content (±0.4% deviation) .

Advanced: How does the electron-withdrawing 4-fluorophenoxy group influence the compound’s reactivity in nucleophilic additions?

Answer:
The 4-fluorophenoxy group:

  • Deactivates the pyridine ring via resonance, directing nucleophilic attacks to the para position of the aldehyde .
  • Enhances oxime stability by reducing electron density at the C=N bond, as shown in comparative IR studies (C=N stretch at ~1640 cm⁻¹ vs. ~1600 cm⁻¹ in non-fluorinated analogs) .
  • Quantitative analysis : Use Hammett σ constants (σₚ = +0.06 for -OPhF) to predict substituent effects on reaction rates .

Basic: What safety protocols are critical when handling 4-bromobenzyl bromide during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
  • Storage : Keep in amber glass under nitrogen at 2–8°C to prevent hydrolysis .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

  • Purity standardization : Require ≥95% purity (HPLC) and quantify residual solvents via GC-MS .
  • Dose-response normalization : Use internal controls (e.g., reference inhibitors) in enzyme assays to calibrate activity thresholds .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., PDE4) to validate binding modes across batches .

Basic: How is the compound’s stability under aqueous conditions assessed for in vitro assays?

Answer:

  • pH-dependent stability : Incubate in PBS buffers (pH 4.0–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Light sensitivity : Store solutions in amber vials and test under UV/visible light (300–700 nm) to identify photodegradation products .

Advanced: What computational tools predict the compound’s metabolic pathways?

Answer:

  • In silico metabolism : Use GLORYx or MetaSite to simulate Phase I (oxidation) and Phase II (glucuronidation) reactions, focusing on the oxime and bromobenzyl groups .
  • Docking studies : Map interactions with CYP450 isoforms (e.g., CYP3A4) to identify potential metabolic hotspots .

Basic: What are the key differences in spectral signatures between this compound and its non-fluorinated analogs?

Answer:

  • ¹⁹F NMR : A singlet at ~-115 ppm (vs. -105 ppm for non-fluorinated benzyl derivatives) confirms the 4-fluorophenoxy group .
  • UV-Vis : The fluorinated compound shows λₘₐₓ at 270 nm (π→π* transition) with a hypsochromic shift of ~10 nm compared to non-fluorinated analogs .

Advanced: How can researchers resolve discrepancies in IC₅₀ values across kinase inhibition assays?

Answer:

  • Assay standardization : Use uniform ATP concentrations (e.g., 1 mM) and pre-incubate the compound with the enzyme for 30 minutes .
  • Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) independently .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.